2,6-Nonadiene, 2-nitro-, (E,Z)-

Description

2,6-Nonadienal, (E,Z)- (CAS 557-48-2) is an unsaturated aldehyde with the molecular formula C₉H₁₄O and a molecular weight of 138.2069 g/mol . Its IUPAC name is (2E,6Z)-nonadienal, characterized by conjugated double bonds at positions 2 and 6 with (E,Z)-stereochemistry. This compound is notable for its role in flavor and fragrance industries due to its green, cucumber-like aroma . Key spectral data, including infrared (IR) and nuclear magnetic resonance (NMR) profiles, confirm its structure, while its electron ionization mass spectrum (EI-MS) provides fragmentation patterns for analytical identification .

Properties

CAS No. |

138668-12-9 |

|---|---|

Molecular Formula |

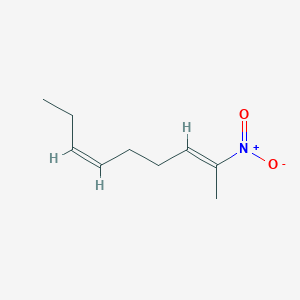

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(2E,6Z)-2-nitronona-2,6-diene |

InChI |

InChI=1S/C9H15NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h4-5,8H,3,6-7H2,1-2H3/b5-4-,9-8+ |

InChI Key |

PDJQEHNGAGBCRH-UHFFFAOYSA-N |

SMILES |

CCC=CCCC=C(C)[N+](=O)[O-] |

Isomeric SMILES |

CC/C=C\CC/C=C(\C)/[N+](=O)[O-] |

Canonical SMILES |

CCC=CCCC=C(C)[N+](=O)[O-] |

Synonyms |

(E,Z)-2-Nitro-2,6-nonadiene |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The (E,Z)-configuration of 2,6-nonadienal distinguishes it from other stereoisomers, such as (E,E)-2,6-nonadienal (CAS 17587-33-6), which exhibits distinct physicochemical properties. For example:

- Boiling Point: (E,Z)-2,6-nonadienal boils at 367.7 K (94.5°C) under reduced pressure (0.024 bar), whereas the (E,E)-isomer likely has a higher boiling point due to reduced steric hindrance and increased molecular symmetry .

- Reactivity: The (E,Z)-isomer’s conjugated diene system enhances its susceptibility to oxidation and cyclization reactions compared to non-conjugated analogs .

Functional Group Derivatives

Aldehyde vs. Hydroxy and Alkoxy Derivatives

- 1,1-Diethoxy-2,6-nonadiene (CAS 106950-34-9, C₁₃H₂₄O₂): The replacement of the aldehyde with diethoxy groups renders this compound less reactive toward nucleophiles but more stable under acidic conditions .

Methyl-Substituted Analog

- This derivative also exhibits a higher molecular weight (166.26 g/mol) and altered volatility compared to the parent compound .

Data Table: Key Properties of 2,6-Nonadienal and Analogs

| CAS No. | Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (K) |

|---|---|---|---|---|---|

| 557-48-2 | (E,Z)-2,6-Nonadienal | C₉H₁₄O | 138.21 | Aldehyde | 367.7 (0.024 bar) |

| 17587-33-6 | (E,E)-2,6-Nonadienal | C₉H₁₄O | 138.21 | Aldehyde | Not reported |

| 129047-94-5 | 4-Hydroxy-2,6-nonadienal | C₉H₁₄O₂ | 154.21 | Aldehyde, Hydroxyl | Not reported |

| 41448-29-7 | 3,7-Dimethyl-2,6-nonadienal | C₁₁H₁₈O | 166.26 | Aldehyde, Methyl | Not reported |

| 106950-34-9 | 1,1-Diethoxy-2,6-nonadiene | C₁₃H₂₄O₂ | 212.33 | Alkoxy | Not reported |

Data compiled from NIST and supplier records .

Preparation Methods

Nitro-Ene Reaction

The nitro-ene reaction, involving the cycloaddition of nitroso compounds with dienes, was investigated but yielded predominantly 1,2-oxazine derivatives rather than nitroalkenes. For example, treatment of 1-chloro-3-iodopropane with sodium (phenylsulfonyl)nitromethane (2a) in HMPA produced 3-(phenylsulfonyl)-5,6-dihydro-4H-1,2-oxazine N-oxide (7) as the major product (63% yield) .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify olefinic protons (δ 5–6 ppm) and nitro group effects on adjacent carbons.

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and conjugated diene (1650–1600 cm⁻¹) stretches .

- Mass spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z 195 for C₉H₁₃NO₂) and fragmentation patterns .

How can the stereochemistry of (E,Z)-2-nitro-2,6-nonadiene be determined computationally?

Q. Advanced

DFT optimization : Use software like Gaussian to model E and Z isomers. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data.

Vibrational frequency analysis : Match computed IR spectra to experimental data, focusing on NO₂ and C=C vibrations.

Conformational sampling : Perform molecular dynamics (MD) simulations to assess isomer stability in solution .

What safety protocols are critical when handling nitroalkenes like (E,Z)-2-nitro-2,6-nonadiene?

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile nitro compounds.

- Storage : Keep in amber glass bottles under inert gas (argon) at –20°C to prevent degradation .

What strategies optimize reaction yields for nitroalkene synthesis?

Q. Advanced

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), temperatures (40–80°C), and solvents (THF vs. DMF) to identify optimal conditions.

- Kinetic studies : Monitor reaction progress via in-situ FTIR to pinpoint side reactions (e.g., over-nitration).

- Microwave-assisted synthesis : Reduce reaction time and improve selectivity using controlled dielectric heating .

How do researchers validate the purity of (E,Z)-2-nitro-2,6-nonadiene post-synthesis?

Q. Basic

- Chromatography : Use HPLC (C18 column, acetonitrile/water) or GC-MS to detect impurities (<1%).

- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 62.40%, H: 7.07%, N: 7.56%) .

How are inconsistencies between experimental and computational data addressed?

Q. Advanced

- Solvent effect modeling : Include solvent parameters (e.g., dielectric constant) in computational models to align with experimental conditions.

- Error analysis : Calculate root-mean-square deviations (RMSD) between computed and observed NMR shifts to identify systematic errors.

- Hybrid methods : Combine molecular mechanics (MM) with quantum mechanics (QM) for large-scale conformational sampling .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.